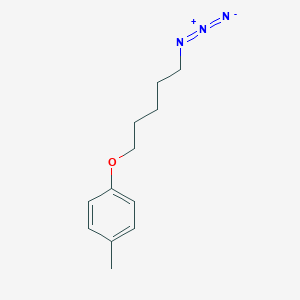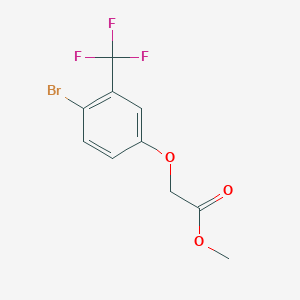
1-((5-Azidopentyl)oxy)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Azidopentyl)oxy)-4-methylbenzene is an organic compound characterized by the presence of an azido group attached to a pentyl chain, which is further connected to a benzene ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
1-((5-Azidopentyl)oxy)-4-methylbenzene can be synthesized through a multi-step process involving the following key steps:
Synthesis of 5-bromopentyl azide: This intermediate can be prepared by reacting 5-bromopentanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Etherification: The 5-bromopentyl azide is then reacted with 4-methylphenol (p-cresol) in the presence of a base such as potassium carbonate (K2CO3) to form this compound. This reaction typically occurs under reflux conditions in a solvent like acetone or ethanol.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity. The choice of solvents, catalysts, and purification techniques may vary based on the specific requirements of the industrial process.
化学反応の分析
Types of Reactions
1-((5-Azidopentyl)oxy)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), potassium carbonate (K2CO3), acetone, ethanol.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride (LiAlH4).
Cycloaddition: Copper(I) catalysts, organic solvents like toluene or dichloromethane.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-((5-Aminopentyl)oxy)-4-methylbenzene.
Cycloaddition: 1-((5-(1,2,3-Triazolyl)pentyl)oxy)-4-methylbenzene.
科学的研究の応用
1-((5-Azidopentyl)oxy)-4-methylbenzene has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of functionalized polymers and materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Medicinal Chemistry: The azido group is a bioorthogonal functional group, making this compound useful in bioconjugation and click chemistry for drug development and molecular imaging.
Chemical Biology: It can be used to study biological processes through the incorporation of azido-functionalized probes into biomolecules, enabling the tracking and visualization of cellular events.
作用機序
The mechanism of action of 1-((5-Azidopentyl)oxy)-4-methylbenzene depends on its specific application. In bioconjugation and click chemistry, the azido group undergoes a cycloaddition reaction with alkynes to form triazoles, facilitating the attachment of various functional groups to biomolecules. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems.
類似化合物との比較
1-((5-Azidopentyl)oxy)-4-methylbenzene can be compared with other azido-functionalized compounds, such as:
1-Azido-3-phenylpropane: Similar in structure but with a shorter alkyl chain.
1-Azido-5-phenylpentane: Lacks the ether linkage present in this compound.
1-((3-Azidopropyl)oxy)-4-methylbenzene: Has a shorter alkyl chain compared to this compound.
特性
IUPAC Name |
1-(5-azidopentoxy)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-11-5-7-12(8-6-11)16-10-4-2-3-9-14-15-13/h5-8H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUBQGWJCBXMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159900.png)
![3-Isopropoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159912.png)






![1-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B8159970.png)





